molecular formula C17H11ClF3N3O2 B2701152 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338419-27-5

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2701152
CAS No.: 338419-27-5
M. Wt: 381.74
InChI Key: LGWJCCXQEFSDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a trifluoromethyl benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.

    Attachment of the Trifluoromethyl Benzenecarboxylate Moiety: This final step can be accomplished through esterification or amidation reactions, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group.

    Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be studied for its efficacy in treating diseases, particularly those involving inflammation or microbial infections.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the aromatic groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzoate
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-(trifluoromethyl)benzenecarboxylate
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(trifluoromethyl)benzenecarboxylate

Uniqueness

The presence of the trifluoromethyl group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2/c18-13-4-6-15(7-5-13)24-9-14(22-23-24)10-26-16(25)11-2-1-3-12(8-11)17(19,20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWJCCXQEFSDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.